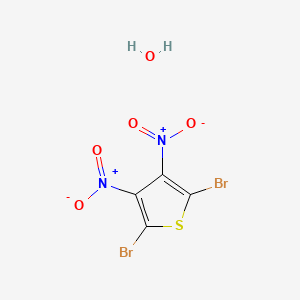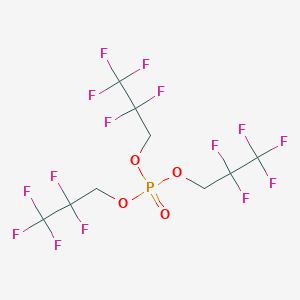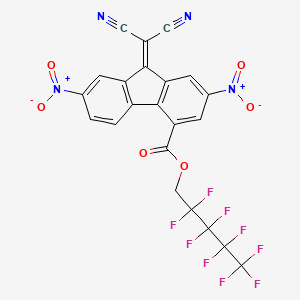
3-Fluoro-4-nitrophenyl trifluoromethanesulfonate
Vue d'ensemble
Description
3-Fluoro-4-nitrophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H3F4NO5S. It is known for its role as a reagent in organic synthesis, particularly in the formation of aryl triflates. This compound is characterized by its yellow crystalline appearance and is sensitive to moisture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitrophenyl trifluoromethanesulfonate is typically synthesized through the reaction of 3-fluoro-4-nitrophenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-nitrophenyl trifluoromethanesulfonate primarily undergoes substitution reactions.
Common Reagents and Conditions:
Reagents: Trifluoromethanesulfonyl chloride, pyridine, 3-fluoro-4-nitrophenol.
Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
Major Products: The major products of reactions involving this compound are aryl triflates, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
3-Fluoro-4-nitrophenyl trifluoromethanesulfonate is utilized in various scientific research applications:
Mécanisme D'action
The mechanism of action of 3-fluoro-4-nitrophenyl trifluoromethanesulfonate involves the transfer of the trifluoromethanesulfonyl group to a substrate. This process typically occurs through a nucleophilic substitution reaction, where the trifluoromethanesulfonyl group replaces a leaving group on the substrate . The molecular targets are usually nucleophilic sites on organic molecules, facilitating the formation of aryl triflates .
Comparaison Avec Des Composés Similaires
- 4-Nitrophenyl trifluoromethanesulfonate
- 3-Fluoro-4-nitrophenyl triflate
- 4-Nitrophenyl triflate
Comparison: 3-Fluoro-4-nitrophenyl trifluoromethanesulfonate is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which can influence its reactivity and the properties of the resulting aryl triflates . Compared to 4-nitrophenyl trifluoromethanesulfonate, the fluorine atom in the 3-position can lead to different electronic effects and steric interactions, potentially making it more suitable for specific synthetic applications .
Propriétés
IUPAC Name |
(3-fluoro-4-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO5S/c8-5-3-4(1-2-6(5)12(13)14)17-18(15,16)7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXRHNZOWKWYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040936.png)


![2-Chloro-3-[({[(3-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040940.png)
![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040944.png)
![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)
![N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide](/img/structure/B3040946.png)
![N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine](/img/structure/B3040949.png)

